![molecular formula C10H21NO3S B062748 4-(Cyclohexylamino)-1-butanesulfonic acid CAS No. 161308-34-5](/img/structure/B62748.png)
4-(Cyclohexylamino)-1-butanesulfonic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multicomponent reactions. For instance, the Strecker reaction, which involves the condensation of aldehydes with ammonia and hydrogen cyanide to provide α-amino nitriles, is a commonly used method . Protodeboronation of alkyl boronic esters is another method used in the synthesis of related compounds .Scientific Research Applications
Enantioselective Strecker Reactions
This compound is used in enantioselective Strecker reactions on an achiral substrate using sub-stoichiometric amounts of a chiral catalyst . This method allows straightforward reaction channeling towards the fast and complete formation of the α-amino nitrile products .
Preparation of 1-Cyclohexyl-4-Nitroso-Benzene
4-Cyclohexylaniline is used as a starting material for the preparation of 1-cyclohexyl-4-nitroso-benzene . This compound has various applications in organic synthesis.
Nucleophilic Acylation
It is used as a reactant in nucleophilic acylation to form N-(4-cyclohexylphenyl)acetamide by reacting with acetyl halides . This reaction is important in the synthesis of various organic compounds.
Synthesis of N-(4-Cyclohexylphenyl)-2-Morpholino-Acetamide
This compound is involved in the synthesis of N-(4-cyclohexylphenyl)-2-morpholino-acetamide by reaction with 2-morpholinoacetyl fluoride . This reaction is useful in the preparation of various pharmaceuticals.
Preparation of 4-[(4-Cyclohexylphenyl)Amino]-4-Oxo-Butanoic Acid
It reacts with 4-bromo-4-oxo-butanoic acid to get 4-[(4-cyclohexylphenyl)amino]-4-oxo-butanoic acid . This compound has various applications in organic synthesis.
Antifungal Properties
The presence of the p-aryl/cyclohexyl ring in the N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazine carbothioamide derivative is reported to enhance the antifungal properties . This makes it useful in the development of new antifungal drugs.
properties
IUPAC Name |
4-(cyclohexylamino)butane-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3S/c12-15(13,14)9-5-4-8-11-10-6-2-1-3-7-10/h10-11H,1-9H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPKNHHFCKSMRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCCCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458764 | |
Record name | 4-[CYCLOHEXYLAMINO]-1-BUTANESULFONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohexylamino)-1-butanesulfonic acid | |
CAS RN |
161308-34-5 | |
Record name | 4-[CYCLOHEXYLAMINO]-1-BUTANESULFONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(cyclohexylamino)butane-1-sulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.293 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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